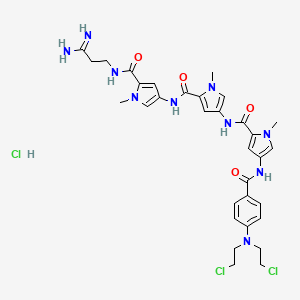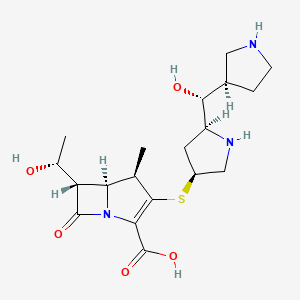
Mdppp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Methylenedioxy-alpha-pyrrolidinopropiophenone is a member of benzodioxoles.
Scientific Research Applications
1. Image Processing in Structural Biology
MDPP, an image processing package, supports research in structural biology using electron microscopy data. It focuses on Fourier analysis of periodic structures and offers extensive tools for various processing options, supporting three-dimensional reconstruction and other methods (Smith & Gottesman, 1996).
2. Fringe Projection Profilometry (FPP)
Fringe projection profilometry, a technique for 3D object measurement, employs a multidistance constraint method based on a coaxial fringe projection system, improving the recovery of 3D shapes of objects with complex geometries (Ma et al., 2020).
3. Molecular Dynamics Simulations in Lipid Membrane Research
Molecular dynamics (MD) simulations are crucial in lipid membrane research, offering atomic-level insights. This study describes the process of simulating a membrane system using Gromacs, a molecular modeling software (Martinez-Seara & Róg, 2013).
4. Evolvable Image Filter Design
A study on image filter design using genetic algorithms and Mean Difference per Pixel (MDPP) values, aims to improve circuit structures and filtering capabilities (Bao & Wang, 2012).
5. Drug Metabolism and Drug-Drug Interactions
A research paper discusses an optimized cocktail phenotyping study protocol using physiological-based pharmacokinetic modeling to assess metabolic drug-drug interactions, focusing on the drug modafinil (Rowland et al., 2016).
6. Platelets Transfusions in Leukemic Patients
A study comparing the efficacy of single donor platelets (SDP) and multiple donor pooled platelets (MDPP) for transfusion in leukemic patients, finding increased effectiveness of SDP (Patel et al., 1978).
7. Nonbonded Interactions in MD Simulations
This research tests the use of the CHARMM36 force field in different molecular dynamics simulation programs, focusing on lipid bilayers and optimizing protocols for various software (Lee et al., 2015).
8. MDCK Cells in Membrane Permeability Screening
MDCK cells are evaluated as a tool for assessing membrane permeability properties in drug discovery compounds, offering a rapid screening method (Irvine et al., 1999).
9. Adaptive Testing with Multidimensional Pairwise Preference Items
A study on the efficiency of noncognitive assessments using computer adaptive testing with multidimensional pairwise preference (MDPP) items, offering insights into test design and dimensionality (Stark et al., 2012).
10. EGAPP Working Group Methods
The EGAPP Working Group, established by the National Office of Public Health Genomics, outlines its rigorous, evidence-based process for evaluating genetic tests and genomic applications (Teutsch et al., 2009).
11. Metabolism of Designer Drug MDPPP
This study examines the metabolism of the designer drug this compound, identifying specific cytochrome P450 enzymes involved in its metabolism (Springer et al., 2005).
Properties
CAS No. |
783241-66-7 |
|---|---|
Molecular Formula |
C14H17NO3 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-pyrrolidin-1-ylpropan-1-one |
InChI |
InChI=1S/C14H17NO3/c1-10(15-6-2-3-7-15)14(16)11-4-5-12-13(8-11)18-9-17-12/h4-5,8,10H,2-3,6-7,9H2,1H3 |
InChI Key |
NIYQOTCYXGXMPI-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3 |
Canonical SMILES |
CC(C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3 |
Synonyms |
2-methyl-1,1-diphenyl-3-(1-piperidinyl)-1-propanol 2-methyl-1,1-diphenyl-3-(1-piperidinyl)-1-propanol hydrochloride 2-methyl-1,1-diphenyl-3-(1-piperidinyl)-1-propanol hydrochloride, (+-)-isomer MDPPP |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


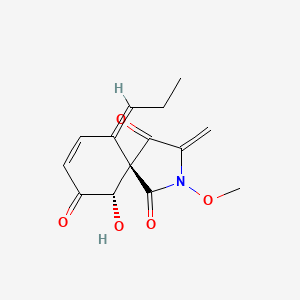
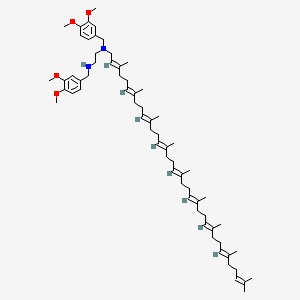
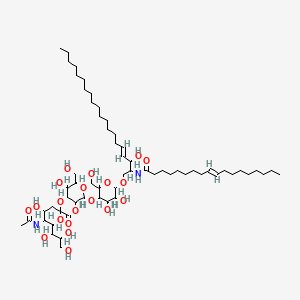


![11,12-Dihydroxybenzo[a]pyrene](/img/structure/B1234016.png)
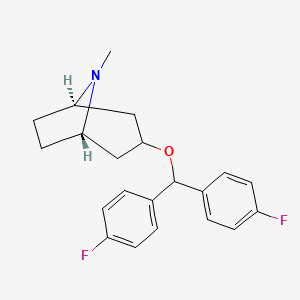
![(6aS)-3,6a,10-trihydroxy-6a,7-dihydrobenzo[b]indeno[1,2-d]pyran-9(6H)-one](/img/structure/B1234020.png)
![dimethyl 2-[3-[(3S,3'S,4'R,6'S,8'R,8'aR)-6'-[2-(2-hydroxyethoxy)phenyl]-1',2-dioxo-3',4'-diphenyl-8'-(4-pyrimidin-2-ylpiperazine-1-carbonyl)spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-5-yl]prop-2-ynyl]propanedioate](/img/structure/B1234021.png)
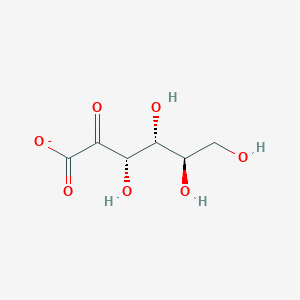

![(E)-1-[3-[2-(3-methoxyphenoxy)ethoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B1234027.png)
